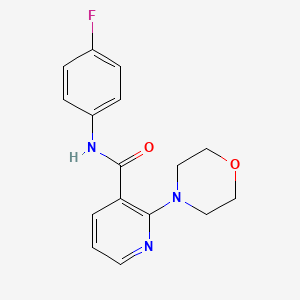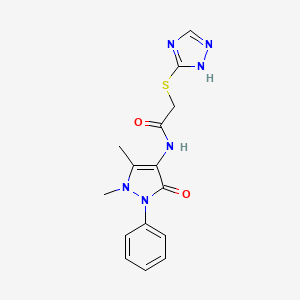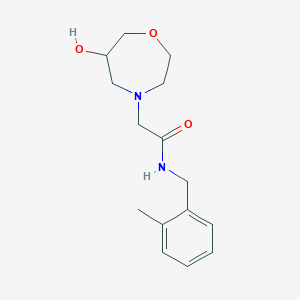![molecular formula C17H19N5O2S B5545144 3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)
3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of pyrazole derivatives, known for their significant pharmacological potential and ability to undergo various chemical reactions and modifications. The relevance of pyrazole derivatives in modern medicine and pharmacy is due to their chemical versatility and potential for modification, impacting the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multi-component reactions that combine various starting materials like aryl aldehydes, ethyl acetoacetate, and malononitrile in the presence of catalysts. For example, one study described a one-pot synthesis approach using catalytic amounts of an organocatalyst like imidazole in water, highlighting an eco-friendly and efficient method for producing these compounds (Siddekha, A., Nizam, A., & Pasha, M. A., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively analyzed using techniques like X-ray diffraction, which provides detailed insights into their crystal structures. These studies often reveal complex hydrogen bonding interactions and confirm the twisted or planar conformations of the pyrazole rings, contributing to the understanding of their structural properties and reactivity (Kumara, K., et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, including interactions with different reagents to form novel compounds. For instance, reactions with thiourea or the formation of Schiff bases through reactions with aldehydes are common pathways to synthesize new derivatives with potential antimicrobial activities (Puthran, D., et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and thermal stability, are crucial for their practical applications. Studies often include thermal analyses to determine the stability of these compounds under various conditions, supporting their use in different domains (Kumara, K., et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity and potential for forming bonds with various functional groups, are central to their utility in drug development and synthesis of novel materials. The electrophilic and nucleophilic regions identified through molecular analyses provide insights into how these compounds interact with different substances and the potential for creating new chemical entities (Kumara, K., et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Cytotoxicity : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine were synthesized and characterized, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential anticancer applications of pyrazole derivatives (Hassan, Hafez, & Osman, 2014).
Structural Studies : N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides were studied for their structural properties, showing the geometric parameters and intramolecular interactions of such compounds (Köysal, Işık, Sahin, & Palaska, 2005).
X-Ray Crystal Structure : A novel pyrazole derivative was synthesized and its structure confirmed by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, including Hirshfeld surface analysis and thermo-optical studies. This detailed characterization supports the potential for diverse scientific applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Applications in Biological Activities
Anticancer Activity : Research into pyrazolo[1,5-a]pyrimidines and related Schiff bases revealed their synthesis and in vitro cytotoxic activity against human cancer cell lines, pointing to their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Auxin Activities : The synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia was explored for their auxin activities, indicating the potential agricultural applications of these compounds (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Additional Research Findings
Fluorescent Dyes : N-ethoxycarbonylpyrene and perylene thioamides were synthesized as building blocks for fluorescent dyes with potential applications in materials science and sensor technology, showing tunable fluorescence properties (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone were synthesized and screened for their anti-inflammatory and analgesic activities, demonstrating their potential as COX inhibitors and providing insights into the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-22-8-6-19-17(22)25-9-7-18-16(23)15-11-14(20-21-15)12-4-3-5-13(10-12)24-2/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODASOTVXXSYXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)

![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)